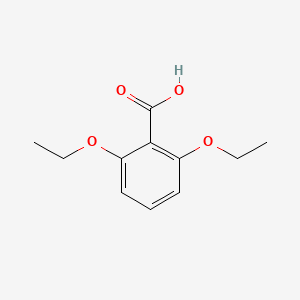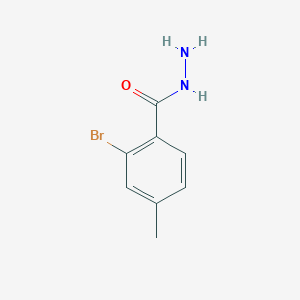
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one is a chemical compound with the molecular formula C11H13ClO3 . It is used in organic synthesis .
Synthesis Analysis
The synthesis of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can be achieved from 1,2-Dimethoxybenzene and 3-Chloropropionyl chloride . Another synthesis method involves the reaction of dimethyl sulfate with propionylcatechol in an alkaline solution .Molecular Structure Analysis
The InChI code for 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one is 1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 .Aplicaciones Científicas De Investigación
Pharmacotherapeutics
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one: is a chalcone derivative, a class of compounds known for their wide range of pharmacological activities. Chalcones exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties . They function by inhibiting enzyme activity and showing potential in antimicrobial activity, particularly against antibiotic-resistant strains .
Organic Synthesis
This compound is utilized in the synthesis of bioactive molecules. It serves as a precursor in the Michael addition of N-heterocycles to chalcones, a key step in producing compounds with potential fungicide, bactericide, and herbicide properties .
Material Science
In material science, 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one can be used to develop new catalytic protocols for creating sustainable materials. Its molecular structure allows for the development of novel materials with specific desired properties .
Environmental Impact
The environmental impact of this compound is an area of ongoing research. Its degradation products, interaction with various environmental factors, and long-term effects are subjects of study to ensure environmental safety .
Medical Research
In medical research, chalcone derivatives are being explored for their therapeutic potential. The compound’s ability to interact with various biological targets makes it a candidate for drug development in treating diseases like cancer and infections .
Chemical Safety and Handling
The handling and safety protocols for 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one are crucial for laboratory and industrial settings. Proper storage, handling, and disposal methods are necessary to prevent any potential hazards associated with its use .
Regulatory Status
Understanding the regulatory status of this compound is essential for its application in pharmaceuticals and other industries. It involves compliance with safety standards, environmental regulations, and legal requirements for use and distribution .
Synthesis Methods
Various synthesis methods for 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one are being developed to improve yield, reduce toxicity, and enhance the compound’s pharmacological action. These methods are vital for scaling up production and application in different fields .
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEWSWMETKFBGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393234 |
Source


|
| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
CAS RN |
50786-60-2 |
Source


|
| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)
![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)





![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)
![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)



![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)
